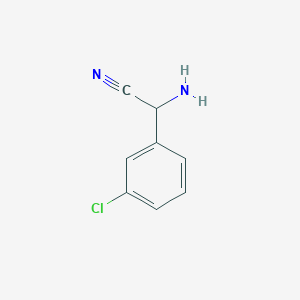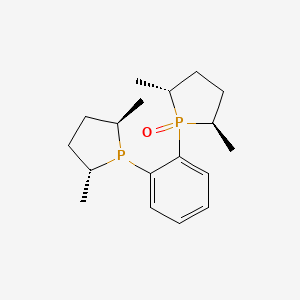
四甲基铵氢邻苯二甲酸盐
描述
Tetramethylammonium hydrogen phthalate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethylammonium hydrogen phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetramethylammonium hydrogen phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylammonium hydrogen phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学
在电化学领域,TMPA主要用于电解质配方 。它以其纯度和电化学级而闻名,使其适用于电容器制造等敏感应用。 TMPA可以根据特定的性能需求进行微调,同时保持极低的金属和卤化物含量,这对提高电容器的电化学稳定性和电化学窗口至关重要 .
分析化学
TMPA在分析化学领域用作电解质溶液的成分 。其高纯度和一致的质量使其成为分析仪器中精确测量和校准的理想选择。这确保了各种分析程序中准确可靠的结果。
材料科学
在材料科学领域,TMPA用于开发不同材料的电解质配方 。它有助于研究材料在各种电化学条件下的特性和行为。这种应用对于开发具有所需电性能的新材料具有重要意义。
生物化学
TMPA应用于生物化学中,用于研究生物系统中的离子传输和膜电位 。它在电解质配方中的作用对于模拟生物环境和理解细胞功能的电化学方面至关重要。
环境科学
在环境科学领域,虽然没有直接说明TMPA的作用,但像TMPA这样的化合物通常用于环境监测设备 。它们可以成为测量环境参数的传感器和设备的一部分,有助于对污染和生态系统健康的研究。
药物研究
虽然没有详细说明TMPA在药物研究中的具体应用,但这类化合物通常参与药物配方和稳定性研究 。TMPA可用于研究药物在各种条件下的稳定性,有助于开发安全有效的药物。
电化学传感器
TMPA是电化学传感器创建中不可或缺的一部分 。这些传感器对于检测和量化物质至关重要,TMPA在电解质溶液中的作用对于传感器的性能和灵敏度至关重要。
电容器制造
最后,TMPA是专门设计用来满足当今电容器制造商的高要求的 。它能够针对特定性能需求进行定制,使其成为生产高质量电容器的宝贵组件。
作用机制
Target of Action
Tetramethylammonium (TMA), a component of Tetramethylammonium Hydrogen Phthalate, is the simplest quaternary ammonium cation . It primarily targets the nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
TMA interacts with its targets, the nicotinic and muscarinic ACh receptors, in a two-phase process. Initially, it stimulates these receptors, enhancing neurotransmission in sympathetic and parasympathetic ganglia. This is followed by a blocking phase, leading to depolarization . TMA also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Result of Action
The molecular and cellular effects of Tetramethylammonium Hydrogen Phthalate’s action are primarily related to its influence on ACh receptors. By stimulating and then blocking these receptors, it can affect nerve signal transmission, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
生化分析
Biochemical Properties
Tetramethylammonium hydrogen phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which are crucial for catalytic activities in biochemical processes . The compound’s interaction with enzymes such as oxidoreductases and transferases can influence the rate of biochemical reactions, thereby affecting metabolic pathways . Additionally, Tetramethylammonium hydrogen phthalate can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
Tetramethylammonium hydrogen phthalate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, Tetramethylammonium hydrogen phthalate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes .
Molecular Mechanism
The molecular mechanism of action of Tetramethylammonium hydrogen phthalate involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, Tetramethylammonium hydrogen phthalate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetramethylammonium hydrogen phthalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Tetramethylammonium hydrogen phthalate can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of Tetramethylammonium hydrogen phthalate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Studies have shown that high doses of Tetramethylammonium hydrogen phthalate can lead to systemic toxicity, including liver and kidney damage, as well as neurotoxicity . Additionally, threshold effects have been observed, where specific dosages are required to elicit a particular biological response .
Metabolic Pathways
Tetramethylammonium hydrogen phthalate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are essential for metabolic processes . For example, the compound can be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) processes, leading to the formation of metabolites that are excreted via urine and feces . These metabolic pathways can influence the compound’s bioavailability and toxicity, as well as its effects on metabolic flux and metabolite levels .
属性
IUPAC Name |
2-carboxybenzoate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFRASJMFIJPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891096 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
79723-02-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79723-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079723027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylammonium hydrogenphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




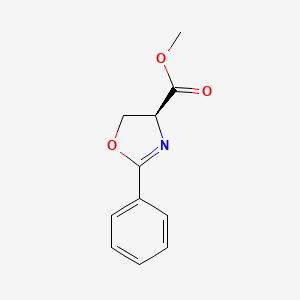
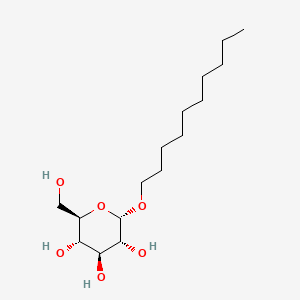
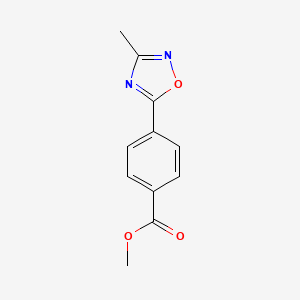
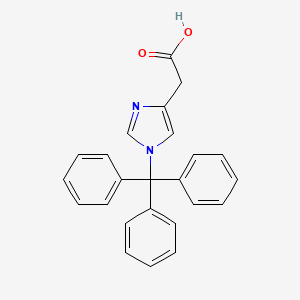
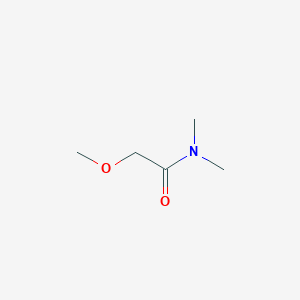
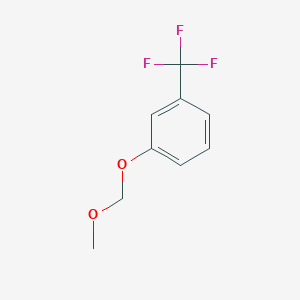
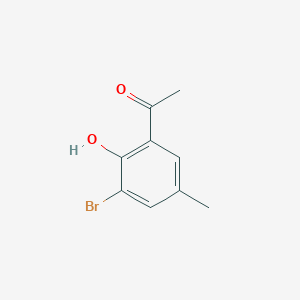
![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)
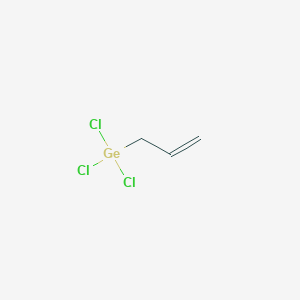
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
